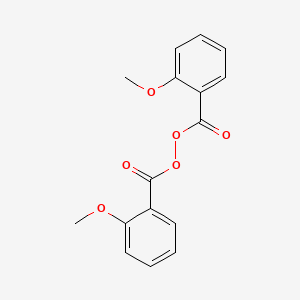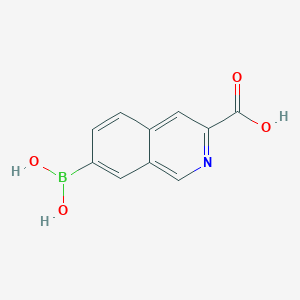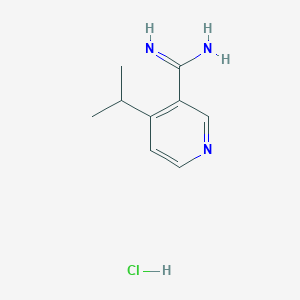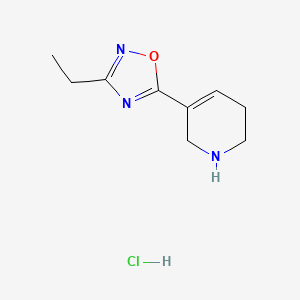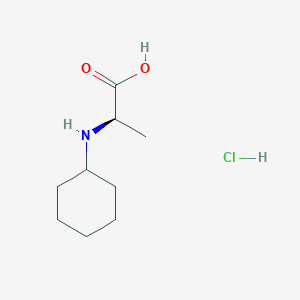![molecular formula C15H14N2 B15331264 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)
5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with a methyl group at the 5-position and an o-tolyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with arylglyoxal in the presence of a catalyst. This method is advantageous due to its operational simplicity, scalability, and eco-friendliness . Another method involves the condensation of 2-aminopyridine with 2-bromo-1,2-diarylethanone . Additionally, multicomponent reactions involving aldehydes, isonitriles, and 2-aminopyridines have been employed to synthesize this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, often utilizing green solvents and catalyst-free conditions to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, antifungal, and anticancer agent . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in drug discovery and development . Additionally, it has applications in the agricultural industry as a component of insecticides, fungicides, and herbicides .
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . For example, it has been shown to inhibit the activity of phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of tumor cell growth and angiogenesis .
Comparaison Avec Des Composés Similaires
5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem, alpidem, and necopidem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their pharmacological profiles . For instance, zolpidem is used as a sedative-hypnotic agent, while alpidem and necopidem are anxiolytic agents .
Propriétés
Formule moléculaire |
C15H14N2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-6-3-4-8-13(11)14-10-17-12(2)7-5-9-15(17)16-14/h3-10H,1-2H3 |
Clé InChI |
IZYZRPZKORCUGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CN3C(=CC=CC3=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


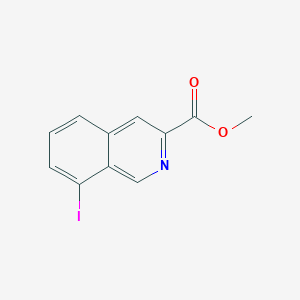

![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
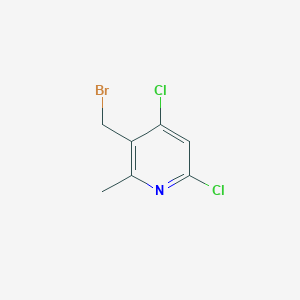
![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
